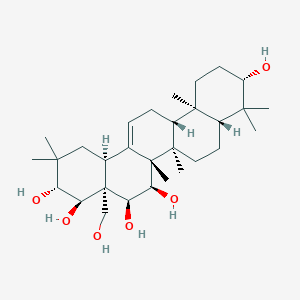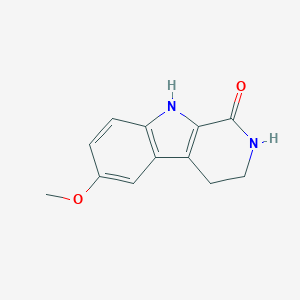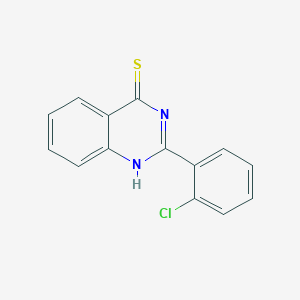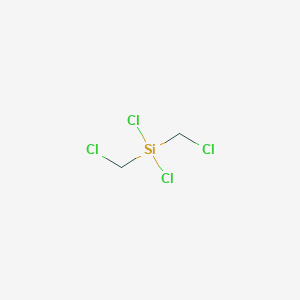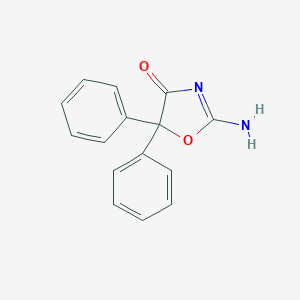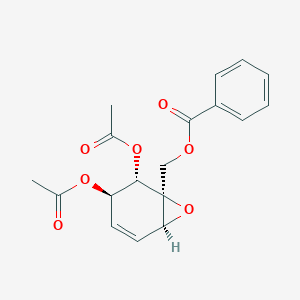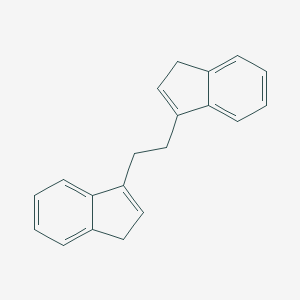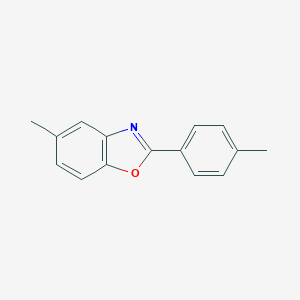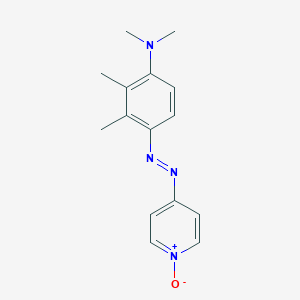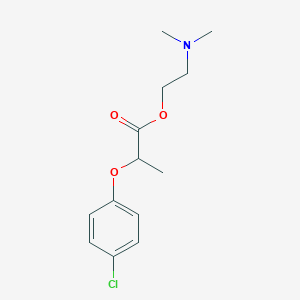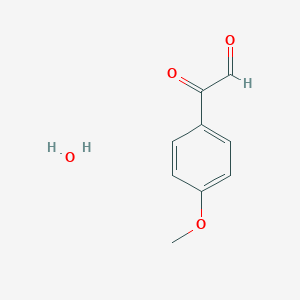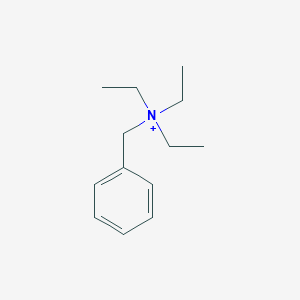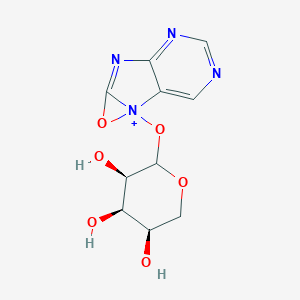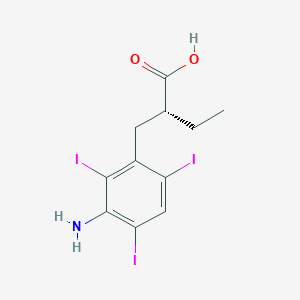
Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, also known as iopamidol, is a water-soluble iodinated contrast agent used in medical imaging. It is a nonionic dimeric molecule that is commonly used in computed tomography (CT) scans, angiography, and urography. Iopamidol has a high molecular weight and is excreted primarily through the kidneys, making it an ideal contrast agent for imaging of the urinary system.
Mecanismo De Acción
Iopamidol works by increasing the contrast between the tissues and organs being imaged and the surrounding tissues. It does this by absorbing X-rays more than the surrounding tissues, making the tissues appear more opaque on the resulting image.
Efectos Bioquímicos Y Fisiológicos
Iopamidol is a relatively safe contrast agent when used in recommended doses. However, it can cause adverse reactions in some individuals, including allergic reactions, kidney damage, and thyroid dysfunction. These adverse effects are rare and are usually mild.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble contrast agent that can be easily administered to animals for imaging studies. It is also relatively safe when used in recommended doses. However, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- has limitations in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-. One area of research is the development of new contrast agents with improved imaging properties and fewer adverse effects. Another area of research is the use of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Finally, research is needed to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is a widely used contrast agent in medical imaging. It has a well-established safety profile and is effective in visualizing the blood vessels, organs, and tissues of the body. While there are limitations to its use in lab experiments, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- remains an important tool for researchers and clinicians alike. Further research is needed to develop new contrast agents and to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-.
Métodos De Síntesis
Iopamidol is synthesized by reacting 3-amino-2,4,6-triiodobenzoic acid with alpha-ethylbenzyl alcohol in the presence of a catalyst. The resulting product is then purified through a series of steps to yield the final product.
Aplicaciones Científicas De Investigación
Iopamidol has been extensively studied for its use in medical imaging. It is commonly used in CT scans to visualize the blood vessels, organs, and tissues of the body. It is also used in angiography to visualize the blood vessels in the heart and other organs. In addition, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is used in urography to visualize the urinary system.
Propiedades
Número CAS |
17879-97-9 |
|---|---|
Nombre del producto |
Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- |
Fórmula molecular |
C11H12I3NO2 |
Peso molecular |
570.93 g/mol |
Nombre IUPAC |
(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |
Clave InChI |
OIRFJRBSRORBCM-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
SMILES canónico |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




